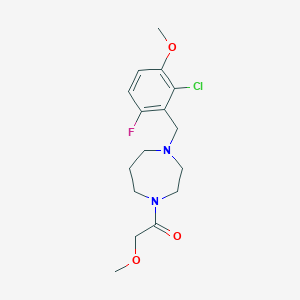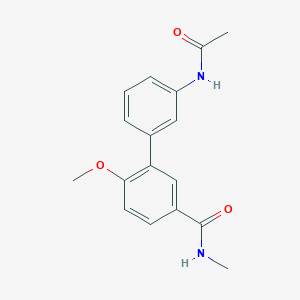![molecular formula C21H18N4 B3801240 2-Methyl-6-[[3-(3-pyridin-3-ylphenyl)pyrazol-1-yl]methyl]pyridine](/img/structure/B3801240.png)
2-Methyl-6-[[3-(3-pyridin-3-ylphenyl)pyrazol-1-yl]methyl]pyridine
Vue d'ensemble
Description
2-Methyl-6-[[3-(3-pyridin-3-ylphenyl)pyrazol-1-yl]methyl]pyridine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[[3-(3-pyridin-3-ylphenyl)pyrazol-1-yl]methyl]pyridine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general steps include:
- Preparation of the pyrazole intermediate.
- Coupling of the pyrazole intermediate with a pyridine derivative using a palladium catalyst.
- Purification and characterization of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-[[3-(3-pyridin-3-ylphenyl)pyrazol-1-yl]methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various hydrogenated forms of the compound.
Applications De Recherche Scientifique
2-Methyl-6-[[3-(3-pyridin-3-ylphenyl)pyrazol-1-yl]methyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Medicine: Explored for its pharmacological properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-[[3-(3-pyridin-3-ylphenyl)pyrazol-1-yl]methyl]pyridine involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for the survival of the parasite . The compound’s structure allows it to bind effectively to the active site of DHFR, thereby blocking its function and leading to the death of the parasite.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolinyl-pyrazoles: These compounds also feature a pyrazole ring fused with a quinoline ring and exhibit similar pharmacological properties.
Indole derivatives: Indole-based compounds share some structural similarities and are known for their diverse biological activities.
Uniqueness
2-Methyl-6-[[3-(3-pyridin-3-ylphenyl)pyrazol-1-yl]methyl]pyridine is unique due to its specific combination of a pyrazole and pyridine ring, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
2-methyl-6-[[3-(3-pyridin-3-ylphenyl)pyrazol-1-yl]methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4/c1-16-5-2-9-20(23-16)15-25-12-10-21(24-25)18-7-3-6-17(13-18)19-8-4-11-22-14-19/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTUBDMXDRWMQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2C=CC(=N2)C3=CC=CC(=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[2-(hydroxymethyl)-4-pyridinyl]phenyl}acetamide](/img/structure/B3801157.png)



![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3801190.png)
![3-[5-(4-fluoro-2-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]propan-1-ol](/img/structure/B3801197.png)
![[4-[5-[2-(Furan-2-yl)ethyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol](/img/structure/B3801203.png)
![N-(2-{3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}-2-oxoethyl)acetamide](/img/structure/B3801207.png)
![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl]-2-(3-methylpyrazol-1-yl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B3801212.png)
![{1-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol trifluoroacetate (salt)](/img/structure/B3801217.png)
![3-{isopropyl[(3-methyl-2-thienyl)methyl]amino}propanamide](/img/structure/B3801221.png)
![3-[1-(2-acetylbenzoyl)-3-piperidinyl]-N-(3-chloro-4-methoxyphenyl)propanamide](/img/structure/B3801234.png)
![2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]-N-(oxolan-3-yl)acetamide](/img/structure/B3801238.png)
![N-(3,5-dimethylisoxazol-4-yl)-8-methyloctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B3801246.png)
